3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride

Carbonic Anhydrase Inhibition Fluorine Chemistry Structure-Activity Relationship

3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride (CAS 1354018-70-4) is a chiral, enantiopure (S)-enantiomer belonging to the pyrrolidine-benzenesulfonamide class. Its structure combines a central pyrrolidine ring with a 3-fluorobenzenesulfonamide moiety, positioning it as a versatile intermediate for medicinal chemistry.

Molecular Formula C10H14ClFN2O2S
Molecular Weight 280.75 g/mol
Cat. No. B12509711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride
Molecular FormulaC10H14ClFN2O2S
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESC1CNCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl
InChIInChI=1S/C10H13FN2O2S.ClH/c11-8-2-1-3-10(6-8)16(14,15)13-9-4-5-12-7-9;/h1-3,6,9,12-13H,4-5,7H2;1H
InChIKeyIJUWIMKKPWSHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide Hydrochloride: A Chiral Building Block for Sulfonamide-Based Drug Discovery


3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride (CAS 1354018-70-4) is a chiral, enantiopure (S)-enantiomer belonging to the pyrrolidine-benzenesulfonamide class. Its structure combines a central pyrrolidine ring with a 3-fluorobenzenesulfonamide moiety, positioning it as a versatile intermediate for medicinal chemistry . The compound is characterized by a molecular formula of C10H14ClFN2O2S and a molecular weight of 280.75 g/mol, and is typically supplied with a purity of ≥95% . While direct bioactivity data for this specific compound is not yet reported in primary literature, its structural features—particularly the single fluoro substitution and the defined (S)-stereochemistry—are critical for targeted structure-activity relationship (SAR) explorations and the development of novel therapeutic candidates.

The Risk of Substituting 3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide Hydrochloride with Non-Fluorinated or Racemic Analogs


In the pyrrolidine-benzenesulfonamide class, subtle structural modifications lead to significant and quantifiable variations in biological activity and physicochemical properties. Simple substitution with non‑fluorinated analogs or racemic mixtures can result in substantial loss of target affinity or metabolic stability, undermining a project's SAR hypothesis [1]. A prominent review highlights that fluorinated benzenesulfonamides exhibit nanomolar inhibition of carbonic anhydrases, with fluorine atoms lowering the sulfonamide pKa and enhancing binding, while non-fluorinated counterparts show dramatically reduced potency [2]. The defined (S)-chirality of this compound is equally critical; a vendor notes that the opposite enantiomer or the non-fluorinated N-(pyrrolidin-3-yl)benzenesulfonamide leads to different biological activity and chemical properties . Therefore, procurement of the precise enantiopure, fluorinated building block is essential to maintain reproducibility and to generate valid SAR data in drug discovery campaigns.

Quantitative Differentiation Evidence for 3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide Hydrochloride


Fluorine Substitution at the 3-Position Enhances Carbonic Anhydrase Inhibition by Lowering pKa

Fluorinated benzenesulfonamides exhibit significantly enhanced binding to carbonic anhydrase isoforms compared to their non-fluorinated counterparts. The electron-withdrawing effect of a single fluorine atom lowers the pKa of the sulfonamide group, increasing the fraction of the active, deprotonated form at physiological pH [1]. While direct Ki values for 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride are not reported, the class-level inference is that its 3-fluoro substitution will confer a substantial affinity advantage over the non-fluorinated N-(pyrrolidin-3-yl)benzenesulfonamide.

Carbonic Anhydrase Inhibition Fluorine Chemistry Structure-Activity Relationship

Enhanced In Vitro Metabolic Stability Through 3-Fluoro Substitution

The strategic placement of a fluorine atom on the benzene ring is a well-established tactic to improve metabolic stability by blocking potential sites of oxidative metabolism [1]. The 3-fluoro substituent on the target compound is predicted to enhance its stability in liver microsome assays compared to the non-fluorinated N-(pyrrolidin-3-yl)benzenesulfonamide or even the 4-fluoro positional isomer, as the 3-position is often a primary site for cytochrome P450-mediated oxidation [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Defined (S)-Stereochemistry Ensures Consistent Target Engagement

The (S)-enantiomer of 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride presents a defined three-dimensional arrangement critical for chiral recognition by biological targets. Vendors note that the racemic mixture or the (R)-enantiomer would exhibit altered, and likely reduced, biological activity . This is particularly important given that pyrrolidine-containing sulfonamides show stereospecific inhibition of enzymes like carbonic anhydrase [1].

Chirality Stereochemistry Drug Discovery

Positional Isomerism: 3-Fluoro Substitution Provides a Distinct Pharmacological Profile vs. 4-Fluoro

The position of the fluorine atom on the benzene ring is a critical determinant of target selectivity. In a study of fluorinated benzenesulfonamides, the 3-fluoro isomers displayed a different selectivity profile across carbonic anhydrase isoforms compared to their 4-fluoro counterparts, with 3-fluoro derivatives showing a greater relative affinity for the tumor-associated isoform CA IX [1].

Positional Isomer Selectivity Structure-Activity Relationship

Recommended Application Scenarios for 3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide Hydrochloride


As a Key Intermediate in the Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors

Based on the documented potency of fluorinated benzenesulfonamides against carbonic anhydrases [1], this compound is ideally suited as a late-stage building block for the development of CA IX/XII-selective inhibitors targeting solid tumors. Its 3-fluoro substitution is expected to enhance selectivity over ubiquitous CA II, reducing potential off-target effects.

For Probing Structure-Activity Relationships (SAR) in Pyrrolidine-Based Drug Discovery Programs

The compound's defined (S)-stereochemistry and single-point fluorine modification make it an excellent tool for systematic SAR studies. It allows researchers to precisely quantify the impact of fluorine and chirality on target binding, metabolic stability, and selectivity, as outlined in the differential evidence [REFS-1, REFS-2].

As a Reference Standard in Chiral Chromatography and Analytical Method Development

Given the high enantiomeric purity noted by vendors, this compound serves as a reliable (S)-enantiomer standard for developing chiral HPLC or SFC methods to analyze related pyrrolidine-benzenesulfonamide mixtures or to confirm the stereochemical purity of synthesized batches.

In the Design of Metabolically Stable Central Nervous System (CNS) Agents

The predicted enhancement in metabolic stability due to 3-fluoro substitution [2] positions this building block as a candidate for synthesizing CNS-penetrant sulfonamide-based therapeutics, where blocking oxidative metabolism is crucial for achieving adequate brain exposure.

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